molecular formula C21H25N3O3 B15014240 2-Oxoacetamide, 2-[N'-(4-methylbenzylidene)hydrazino]-N-(4-pentyloxyphenyl)-

2-Oxoacetamide, 2-[N'-(4-methylbenzylidene)hydrazino]-N-(4-pentyloxyphenyl)-

Cat. No.: B15014240
M. Wt: 367.4 g/mol
InChI Key: REWKYSJTGKHKHB-PXLXIMEGSA-N
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Description

1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE typically involves the reaction of hydrazine derivatives with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the Schiff base hydrazone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological processes.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which may influence enzymatic activities and biological processes. Additionally, its hydrazone moiety can participate in redox reactions, affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 1-{N’-[(1E)-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}-N-(4-ethoxyphenyl)formamide

Uniqueness

1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE stands out due to its unique structural features, such as the presence of both hydrazone and formamide functionalities.

Properties

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N'-[(E)-(4-methylphenyl)methylideneamino]-N-(4-pentoxyphenyl)oxamide

InChI

InChI=1S/C21H25N3O3/c1-3-4-5-14-27-19-12-10-18(11-13-19)23-20(25)21(26)24-22-15-17-8-6-16(2)7-9-17/h6-13,15H,3-5,14H2,1-2H3,(H,23,25)(H,24,26)/b22-15+

InChI Key

REWKYSJTGKHKHB-PXLXIMEGSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C

Origin of Product

United States

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